4-(Diethoxyphosphoryl)butanoic acid
Overview
Description
4-(Diethoxyphosphoryl)butanoic acid is an organophosphorus compound with the molecular formula C8H17O5P It is a phosphonate ester, characterized by the presence of a diethoxyphosphoryl group attached to a butanoic acid backbone
Mechanism of Action
Target of Action
It has been shown that the compound can selectively enter electrophilic substitution reactions at certain positions .
Mode of Action
The compound, specifically ethyl 4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate, has been shown to selectively enter electrophilic substitution reactions at the position 2 . This suggests that the compound may interact with its targets through electrophilic substitution, leading to changes in the targets .
Biochemical Pathways
The compound’s ability to enter electrophilic substitution reactions suggests it may influence pathways involving electrophilic targets .
Result of Action
Its ability to enter electrophilic substitution reactions suggests it may induce changes at a molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Diethoxyphosphoryl)butanoic acid can be synthesized through several methods. One common approach involves the reaction of methyl 4-(diethoxyphosphoryl)butanoate with sodium hydroxide in water. The reaction mixture is stirred at room temperature for several hours, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Diethoxyphosphoryl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
4-(Diethoxyphosphoryl)butanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and polymers.
Comparison with Similar Compounds
Similar Compounds
4-(Diethoxyphosphoryl)methylphenylboronic acid: Similar in structure but contains a boronic acid group.
Diethyl benzylphosphonate: Another phosphonate ester with a benzyl group instead of a butanoic acid backbone.
Uniqueness
4-(Diethoxyphosphoryl)butanoic acid is unique due to its specific structure, which combines a butanoic acid backbone with a diethoxyphosphoryl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
4-diethoxyphosphorylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-3-12-14(11,13-4-2)7-5-6-8(9)10/h3-7H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHMQUIASGRBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCC(=O)O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344422 | |
Record name | 4-(Diethoxyphosphoryl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38694-48-3 | |
Record name | 4-(Diethoxyphosphoryl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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